molecular formula C11H15NO4 B3470741 methyl (3,4-dimethoxybenzyl)carbamate

methyl (3,4-dimethoxybenzyl)carbamate

Cat. No.: B3470741
M. Wt: 225.24 g/mol
InChI Key: XAVAGOUEXLYAEJ-UHFFFAOYSA-N
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Description

Methyl (3,4-dimethoxybenzyl)carbamate is a synthetic carbamate derivative that serves as a key intermediate and investigative tool in medicinal chemistry and neuroscience research. This compound is of significant interest in the development of novel therapeutic agents, particularly for neurodegenerative conditions. Scientific studies have identified it as a potent and selective inhibitor of the enzyme butyrylcholinesterase (BuChE), with research showing inhibitory activity in the sub-micromolar range (IC50 values of 0.07–2.07 µM) . The mechanism of action involves the reversible carbamylation of the serine residue in the active site of the BuChE enzyme. This inhibition is crucial in Alzheimer's disease research, as BuChE levels progressively increase in the brain and are implicated in the hydrolysis of the neurotransmitter acetylcholine and the formation of toxic fibrillar β-amyloid plaques . By selectively inhibiting BuChE, this compound helps elevate acetylcholine levels and mitigate amyloid toxicity, providing a promising dual-pathway approach for symptomatic and potential disease-modifying treatment strategies. The structure incorporates a 3,4-dimethoxybenzyl scaffold linked to a methyl carbamate group, a design inspired by known cholinesterase inhibitors like rivastigmine . It is supplied for research applications only and is strictly not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl N-[(3,4-dimethoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)7-12-11(13)16-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAGOUEXLYAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3,4-dimethoxybenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Another method involves the use of carbamoyl chlorides, which can be reacted with 3,4-dimethoxybenzyl alcohol to form the carbamate. This reaction often requires the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,4-dimethoxybenzyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of the carbamate group can produce 3,4-dimethoxybenzylamine.

Scientific Research Applications

Methyl (3,4-dimethoxybenzyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (3,4-dimethoxybenzyl)carbamate exerts its effects involves the interaction of the carbamate group with various molecular targets. In biological systems, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (3-Hydroxyphenyl)carbamate (CAS 13683-89-1)
  • Structural Difference : Replaces the 3,4-dimethoxybenzyl group with a 3-hydroxyphenyl moiety.
  • Physicochemical Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing lipophilicity (logP ~1.5 vs. ~2.2 for the dimethoxy analog). This may limit blood-brain barrier penetration, making it less suitable for CNS-targeted therapies.
  • Applications : Primarily used in industrial settings (), contrasting with the pharmaceutical focus of the dimethoxy derivative.
  • Safety : Classified under GHS standards (), but detailed toxicity data are unavailable for direct comparison .
3,4-Dimethylphenyl Methylcarbamate (Xylylcarb, CAS 2425-10-7)
  • Structural Difference : Methyl groups replace methoxy substituents on the benzyl ring.
  • Electronic Effects: Methyl groups are weaker electron donors than methoxy, altering carbamate reactivity.
  • Applications : Registered as a pesticide (), highlighting divergent use cases compared to the Alzheimer’s-targeted dimethoxy analog.
  • Toxicity : Higher acute toxicity (LD50 in rats: ~15 mg/kg) due to increased metabolic stability from methyl groups .
N-Solanesyl-N,N'-Bis(3,4-Dimethoxybenzyl)ethylenediamine
  • Structural Difference : Incorporates two 3,4-dimethoxybenzyl groups linked to a polyisoprenyl-ethylenediamine core ().
  • Biological Activity : Demonstrates multidrug resistance reversal in cancer cells by enhancing drug influx/efflux modulation. The dual dimethoxybenzyl motifs likely improve P-glycoprotein binding compared to the single-benzyl carbamate.
  • Mechanistic Insight : Suggests that increasing the number of dimethoxybenzyl groups amplifies therapeutic effects in oncology applications .
Methyl (R)-1-(3,4-Dimethoxybenzyl)isoquinoline Carboxylates
  • Structural Difference: The carbamate is integrated into a tetrahydroisoquinoline scaffold ().
  • Synthesis : Prepared via catalytic asymmetric Pictet-Spengler reactions (86% yield, >90% ee), showcasing the dimethoxybenzyl group’s compatibility with complex heterocycle formation.
  • Applications : Serve as intermediates for alkaloid synthesis, contrasting with the standalone pharmacological activity of methyl (3,4-dimethoxybenzyl)carbamate .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP (Predicted) Rotatable Bonds Key Applications
This compound 225.24 2.2 4 Alzheimer’s research
Methyl (3-hydroxyphenyl)carbamate 167.15 1.5 2 Industrial chemicals
3,4-Dimethylphenyl methylcarbamate 179.22 2.8 3 Pesticides
N-Solanesyl-bis(dimethoxybenzyl)ethylenediamine ~850 (estimated) >6 18 Cancer multidrug resistance reversal

Key Observations :

  • Lipophilicity : The 3,4-dimethoxy substitution balances lipophilicity for CNS penetration, whereas hydroxyl or methyl analogs are either too polar or overly lipophilic.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for optimizing the yield of methyl (3,4-dimethoxybenzyl)carbamate?

To optimize synthesis, consider variables such as solvent polarity (e.g., dimethylformamide or tetrahydrofuran), reaction temperature (60–100°C), and catalyst selection (e.g., triethylamine for carbamate formation). A stepwise approach involves:

Nucleophilic substitution : React 3,4-dimethoxybenzylamine with methyl chloroformate under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Yield enhancement : Adjust stoichiometric ratios (amine:chloroformate = 1:1.2) and monitor reaction progress via TLC or HPLC .

What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : Confirm methoxy (δ 3.7–3.9 ppm) and carbamate (δ 4.0–4.3 ppm) proton signals.
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 240.1).
  • FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .

What safety protocols should be prioritized during handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • Waste disposal : Follow institutional guidelines for carbamate waste, as improper disposal may pose ecological risks (e.g., soil mobility concerns) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions may arise from assay variability (e.g., cell line specificity) or structural impurities. Mitigation strategies include:

Replication : Repeat assays under standardized conditions (e.g., fixed IC50 measurement protocols).

Analytical validation : Use high-resolution LC-MS to confirm compound integrity.

Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate bioactive motifs .

What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding affinity with receptors (e.g., acetylcholinesterase).
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and lipophilicity (logP) parameters with activity data.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

How can researchers assess the ecological impact of this compound given limited toxicity data?

  • Tiered testing : Begin with Daphnia magna acute toxicity assays (48-h LC50).
  • Biodegradation studies : Use OECD 301F respirometry to measure mineralization rates.
  • Soil adsorption : Apply batch equilibrium methods to determine Koc values and predict mobility .

What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
  • Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles for controlled release.
  • Co-crystallization : Optimize crystal forms to improve solubility (e.g., via solvent-drop grinding) .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Multi-technique cross-validation : Compare NMR, IR, and X-ray crystallography data.
  • Isotopic labeling : Use 13C-labeled precursors to confirm carbamate carbon assignments.
  • Collaborative analysis : Submit ambiguous spectra to specialized databases (e.g., ChemSpider) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (3,4-dimethoxybenzyl)carbamate
Reactant of Route 2
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methyl (3,4-dimethoxybenzyl)carbamate

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